molecular formula C8H7FO3S B1214300 3-Acetylbenzenesulfonyl fluoride CAS No. 709-60-4

3-Acetylbenzenesulfonyl fluoride

Cat. No.: B1214300
CAS No.: 709-60-4
M. Wt: 202.2 g/mol
InChI Key: NEVFJPDNDDMQGD-UHFFFAOYSA-N
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Description

3-Acetylbenzenesulfonyl fluoride is an organic compound with the molecular formula C8H7FO3S. It is characterized by the presence of an acetyl group (CH3CO-) attached to a benzene ring, which is further substituted with a sulfonyl fluoride group (SO2F). This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Biochemical Analysis

Biochemical Properties

3-Acetylbenzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming a covalent bond with the serine residue in the active site of these enzymes. This interaction leads to the inhibition of the enzyme’s activity, preventing the hydrolysis of peptide bonds . Additionally, this compound has been shown to interact with other proteins and biomolecules, affecting their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting key enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases by this compound can lead to altered cell signaling and disrupted cellular homeostasis . Furthermore, it has been observed to affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The compound forms a covalent bond with the serine residue in the active site of serine proteases, leading to enzyme inhibition . This inhibition prevents the hydrolysis of peptide bonds, thereby affecting protein degradation and turnover. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have been studied extensively. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including altered enzyme activity and disrupted cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit serine proteases effectively, leading to changes in cellular function and metabolism . At high doses, this compound can exhibit toxic effects, including enzyme inhibition, oxidative stress, and cellular apoptosis. These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein degradation and turnover. The compound interacts with enzymes such as chymotrypsin and trypsin, inhibiting their activity and affecting the hydrolysis of peptide bonds . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key regulatory proteins and enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization can affect its activity and function, as well as its interactions with other biomolecules. Additionally, post-translational modifications such as phosphorylation can influence the subcellular distribution of this compound, further modulating its effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylbenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the sulfonylation of acetophenone. The reaction typically proceeds as follows:

    Starting Material: Acetophenone

    Reagent: Sulfonyl chloride (SO2Cl2)

    Catalyst: Lewis acid such as aluminum chloride (AlCl3)

    Solvent: Anhydrous conditions, often using dichloromethane (CH2Cl2) or chloroform (CHCl3)

    Reaction Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the sulfonylation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Acetylbenzenesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. Conditions often involve mild bases like pyridine or triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from oxidation of the acetyl group.

    Alcohols: Formed from reduction of the acetyl group.

Scientific Research Applications

3-Acetylbenzenesulfonyl fluoride has diverse applications in scientific research:

    Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Investigated for its potential as a pharmacophore in drug design, especially in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

    Benzenesulfonyl Fluoride: Lacks the acetyl group, making it less reactive in certain contexts.

    Methanesulfonyl Fluoride: Contains a methyl group instead of a benzene ring, leading to different reactivity and applications.

    Tosyl Fluoride (p-Toluenesulfonyl Fluoride): Similar structure but with a methyl group on the benzene ring, used in similar applications but with different reactivity profiles.

Uniqueness: 3-Acetylbenzenesulfonyl fluoride is unique due to the presence of both the acetyl and sulfonyl fluoride groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-acetylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVFJPDNDDMQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221129
Record name Acetylbenzenesulfonyl fluoride
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Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709-60-4
Record name 3-Acetylbenzenesulfonyl fluoride
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Record name Acetylbenzenesulfonyl fluoride
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Record name m-(Fluorosulfonyl)acetophenone
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Record name Acetylbenzenesulfonyl fluoride
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Record name 3-acetylbenzenesulphonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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